molecular formula C11H14N2O4 B1343231 4-(2-Methoxy-4-nitrophenyl)morpholine CAS No. 97459-72-8

4-(2-Methoxy-4-nitrophenyl)morpholine

Cat. No. B1343231
CAS RN: 97459-72-8
M. Wt: 238.24 g/mol
InChI Key: KORWLDQABONDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-Methoxy-4-nitrophenyl)morpholine" is a molecule that incorporates both a morpholine ring and a nitrophenyl group with a methoxy substituent. Morpholine is a heterocyclic amine, characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The nitrophenyl group is a common functional group in organic chemistry, consisting of a benzene ring with a nitro group (-NO2) attached, which is known for its electron-withdrawing properties. The methoxy group (-OCH3) is an electron-donating substituent that can influence the reactivity of the nitrophenyl ring.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was performed from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent by cyclization reaction, reduction, and acidification, yielding a 62.3% yield . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, was achieved from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through rearrangement, condensation, and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic methods. For example, the crystal structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was determined using X-ray diffraction, revealing dihedral angles between the benzene rings and the morpholine ring . Similarly, the structure of nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline was confirmed by 1H NMR and 13C NMR studies and studied their crystal structure using single crystal X-ray diffraction technique .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For instance, morpholine adds smoothly at the double bond of substituted nitro-2-trifluoromethylchromones to form corresponding chroman-4-ones . The reactivity of morpholine derivatives can also be influenced by the presence of electron-donating or withdrawing groups, as seen in the kinetics and mechanisms of reactions with alicyclic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be quite diverse, depending on the substituents attached to the morpholine ring. For example, the compound N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its derivatives were synthesized and characterized, showing coordination with palladium(II) and mercury(II) . The biological activities of 2,2,4-substituted morpholines were also investigated, revealing a range of properties including sympathomimetic, analgesic, and anti-inflammatory effects .

Scientific Research Applications

Synthesis Improvements

A novel nitration process for synthesizing 4-(4-Methoxy-3-nitrophenyl)morpholine was developed, which enhanced the safety, robustness, and yield of the synthesis process. This method involved converting crude 4-(4-methoxyphenyl)morpholine to its nitric acid salt and then adding it to concentrated sulfuric acid. This approach led to a 59% overall yield improvement, a 30% capacity increase, and a 40% waste reduction, alongside simplified operations and a detailed thermal hazard analysis to ensure safety (Zhang et al., 2007).

Chemical Synthesis

The addition of morpholine to substituted nitro-trifluoromethylchromones resulted in the formation of 2-morpholino-2-trifluoromethylchroman-4-ones, showcasing morpholine's ability to react smoothly at the double bond of these compounds. This reaction highlights the versatility of morpholine-containing compounds in chemical synthesis, potentially including 4-(2-Methoxy-4-nitrophenyl)morpholine (Sosnovskikh & Usachev, 2001).

Intermediate for Biologically Active Compounds

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for synthesizing biologically active compounds. Its synthesis from cyclopentanone oxime and 1-fluoro-4-nitrobenzene involves rearrangement, condensation, and nucleophilic substitution reactions. This compound serves as a critical intermediate for developing small molecule inhibitors with potential anticancer properties (Wang et al., 2016).

Fluorescent Probe Development

A novel off-on fluorescent probe with 4-nitroimidazole moiety and morpholine groups was developed for selective detection of hypoxia or nitroreductase. The probe, designed for biomedical research fields, aims to image disease-relevant hypoxia in tumor cells, demonstrating the potential of morpholine derivatives in advanced imaging techniques (Feng et al., 2016).

Hydrogen Sulfide–Releasing Molecule

A water-soluble, slow-releasing hydrogen sulfide compound, morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137), was characterized for its potential in cardiovascular biology. This compound, releasing H2S slowly, exhibited vasodilator and antihypertensive activities, providing insights into the biological effects of hydrogen sulfide and its therapeutic value in cardiovascular diseases (Li et al., 2008).

Safety And Hazards

The safety data sheets indicate that “4-(2-Methoxy-4-nitrophenyl)morpholine” may be an irritant . It should not be released into the environment and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

4-(2-methoxy-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-11-8-9(13(14)15)2-3-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORWLDQABONDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620354
Record name 4-(2-Methoxy-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-4-nitrophenyl)morpholine

CAS RN

97459-72-8
Record name 4-(2-Methoxy-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 1-bromo-2-methoxy-4-nitro-benzene (2.5 g, 10.8 mmol), Pd2(dba)3 (0.124 g, 0.215 mmol), NaOt-Bu (1.55 g, 16.2 mmol) and BINAP (0.202 g, 0.323 mmol) in toluene (20 mL) at 20° C. was added morpholine (1.5 mL, 17.2 mmol) over 10 min. The mixture was stirred at 80° C. for 3 h when TLC indicated no starting material remained. The mixture was evaporated under reduced pressure followed by the addition of H2O (50 mL). CH2Cl2 extraction (3×15 mL), followed by drying of the combined organic layers with MgSO4 afforded, after filtration and concentration, an orange oil. Chromatography on silica gel (97:3 CH2Cl2/MeOH) yielded pure compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.124 g
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Mix morpholine (1.50 mL, 17.20 mmol) and 1-chloro-2-methoxy-4-nitro-benzene (1.06 g, 5.65 mmol) and heat to 100° C. for 4 h while stirring. Cool the solution to room temperature, then partition between EtOAc (40 mL) and 1N HCl (20 mL). Wash the organic solution with water (20 mL) and brine (20 mL), dry, filter, and concentrate. Purify the crude material by flash chromatography, using a linear gradient of 100% hexanes to 50% EtOAc/hexanes, to give the title compound as a yellow solid (250 mg, 18%). MS (ES+) 239.0 (M+1)+. 1H NMR (400 MHz, CDCl3) δ: 7.86 (dd, 1H, J=8.8, 2.6 Hz), 7.71 (d, 1H, J=2.2 Hz), 6.87 (d, 1H, J=9.2 Hz), 3.94 (s, 31), 3.87 (m, 4H), 3.21 (m, 4H).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Yield
18%

Synthesis routes and methods III

Procedure details

A pressure bottle was charged with 1-chloro-2-methoxy-4-nitrobenzene (10.0 g mg, 53.3 mmol, purchased from TCI America) and morpholine (15 mL, 172.0 mmol). The reaction mixture was stirred at 120° C. for 15 hours and it was allowed to cool to room temperature by itself. The resulting solid was suspended in 20 mL of ethyl acetate, filtered, and washed with 20 mL of tert-butyl methyl ether. 8.8 g of yellow solid as the desired product AA was collected (69% yield). 1H-NMR (400 MHz, d6-DMSO): 7.83 (dd, 1H), 7.67 (d, 1H), 6.98 (d, 1H), 3.88 (s, 3H), 3.71 (m, 4H), 3.16 (m, 4H). MS (EI) CH11H14N2O4: 239 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxy-4-nitrophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxy-4-nitrophenyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxy-4-nitrophenyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxy-4-nitrophenyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxy-4-nitrophenyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxy-4-nitrophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.